EGFR-IN-52

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

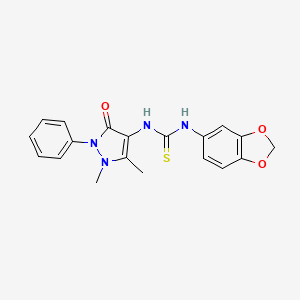

1-(1,3-benzodioxol-5-yl)-3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S/c1-12-17(18(24)23(22(12)2)14-6-4-3-5-7-14)21-19(27)20-13-8-9-15-16(10-13)26-11-25-15/h3-10H,11H2,1-2H3,(H2,20,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMSKFVKBVCPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=S)NC3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of EGFR-IN-52

An important note for our audience of researchers, scientists, and drug development professionals: Following a comprehensive search of available scientific literature and databases, no specific molecule designated "EGFR-IN-52" has been identified. The information presented in this technical guide is therefore a synthesized overview of the general mechanisms of Epidermal Growth Factor Receptor (EGFR) signaling and its inhibition, which would be the presumed target class for a hypothetical compound named this compound. This guide will provide a framework for understanding how a novel EGFR inhibitor might function, drawing on established principles and experimental methodologies in the field.

Core Principles of EGFR Signaling and Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[3]

The EGFR Signaling Cascade

Under normal physiological conditions, the binding of a ligand, such as Epidermal Growth Factor (EGF), to the extracellular domain of EGFR induces a conformational change. This leads to receptor dimerization and the activation of its intracellular tyrosine kinase domain. The activated kinase then autophosphorylates specific tyrosine residues within the C-terminal tail of the receptor. These phosphorylated sites serve as docking stations for a host of intracellular signaling proteins, which in turn initiate downstream signaling cascades.

Key downstream pathways activated by EGFR include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily involved in cell proliferation and differentiation.

-

PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

-

JAK/STAT Pathway: Plays a significant role in cytokine signaling and immune response.

The aberrant activation of these pathways due to EGFR mutations or overexpression can drive tumorigenesis.[2]

Hypothetical Mechanism of Action for this compound

A small molecule inhibitor like the hypothetical "this compound" would likely be designed to interfere with the EGFR signaling cascade at a critical juncture. The most common mechanism for such inhibitors is competitive binding to the ATP-binding pocket of the EGFR tyrosine kinase domain. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of downstream signaling.

Visualizing the EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the likely point of intervention for a tyrosine kinase inhibitor (TKI).

Caption: EGFR signaling pathway and the inhibitory action of a tyrosine kinase inhibitor (TKI).

Key Experiments to Elucidate the Mechanism of Action

To characterize the mechanism of a novel EGFR inhibitor, a series of biochemical and cell-based assays would be essential.

Table 1: Summary of Key Experimental Data for a Hypothetical EGFR Inhibitor

| Experiment Type | Parameter Measured | Hypothetical Result for this compound |

| Biochemical Assay | IC₅₀ (EGFR Kinase) | 10 nM |

| Cellular Assay | EC₅₀ (A431 cells) | 50 nM |

| Western Blot | p-EGFR, p-ERK, p-AKT | Dose-dependent decrease |

| In Vivo Study | Tumor Growth Inhibition | 60% at 50 mg/kg |

Experimental Protocols

1. EGFR Kinase Inhibition Assay (Biochemical)

-

Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.

-

Methodology:

-

Recombinant human EGFR kinase domain is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound is added at varying concentrations.

-

The reaction is initiated by the addition of ATP.

-

After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based assay.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC₅₀) is calculated.

-

2. Cellular Proliferation Assay

-

Objective: To assess the effect of the compound on the proliferation of cancer cells that are dependent on EGFR signaling.

-

Methodology:

-

A cell line with high EGFR expression (e.g., A431) is seeded in 96-well plates.

-

The cells are treated with a range of concentrations of this compound.

-

After a 72-hour incubation period, cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

-

The effective concentration that inhibits 50% of cell growth (EC₅₀) is determined.

-

3. Western Blot Analysis of Downstream Signaling

-

Objective: To confirm that the compound inhibits EGFR signaling within the cell.

-

Methodology:

-

EGFR-dependent cells are treated with varying concentrations of this compound for a specified time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT.

-

Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.

-

Visualizing the Experimental Workflow

The following diagram outlines the typical workflow for characterizing an EGFR inhibitor.

Caption: A standard experimental workflow for the preclinical evaluation of an EGFR inhibitor.

Conclusion

While "this compound" remains a hypothetical entity, the framework provided in this guide outlines the fundamental principles of EGFR signaling, the likely mechanism of action for a novel inhibitor, and the standard experimental approaches used for its characterization. For researchers and drug development professionals, understanding these core concepts is paramount to advancing the discovery and development of new and effective cancer therapeutics targeting the EGFR pathway.

References

- 1. EGFR transactivation: mechanisms, pathophysiology and potential therapies in cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of EGFR-IN-52: A Novel EGFR Inhibitor

Disclaimer: EGFR-IN-52 is a hypothetical compound presented for illustrative purposes. The data and experimental protocols described in this document are representative of preclinical studies for a typical Epidermal Growth Factor Receptor (EGFR) inhibitor and are compiled from publicly available information on well-characterized EGFR inhibitors.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] this compound is a novel, potent, and selective small-molecule inhibitor of EGFR designed to target both wild-type and mutant forms of the receptor. This technical guide summarizes the key preclinical data and methodologies used to characterize the activity of this compound.

In Vitro Activity

Biochemical Kinase Inhibition

The inhibitory activity of this compound against wild-type and clinically relevant mutant EGFR kinases was assessed using a radiometric assay.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nM) |

| EGFR (Wild-Type) | 5.2 |

| EGFR (L858R) | 1.8 |

| EGFR (Exon 19 Del) | 1.5 |

| EGFR (T790M) | 10.7 |

| EGFR (L858R/T790M) | 9.8 |

Cellular Potency

The anti-proliferative activity of this compound was evaluated in various cancer cell lines with different EGFR mutation statuses.

Table 2: Cellular Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | EGFR Status | IC₅₀ (nM) |

| A431 | Epidermoid Carcinoma | Wild-Type (amplified) | 25.6 |

| HCC827 | NSCLC | Exon 19 Del | 8.3 |

| NCI-H1975 | NSCLC | L858R/T790M | 45.1 |

| PC-9 | NSCLC | Exon 19 Del | 7.9 |

| A549 | NSCLC | Wild-Type | >1000 |

In Vivo Efficacy

The anti-tumor efficacy of this compound was evaluated in cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of NSCLC.

Cell Line-Derived Xenograft (CDX) Models

Table 3: In Vivo Efficacy of this compound in NSCLC CDX Models

| Model | EGFR Mutation | Dose (mg/kg, QD) | Tumor Growth Inhibition (%) |

| HCC827 | Exon 19 Del | 25 | 95 |

| NCI-H1975 | L858R/T790M | 50 | 78 |

Patient-Derived Xenograft (PDX) Model

A PDX model established from a patient with NSCLC harboring an EGFR exon 19 deletion who had relapsed on first-generation EGFR TKI therapy was used to evaluate the efficacy of this compound.

Table 4: In Vivo Efficacy of this compound in an NSCLC PDX Model

| Model | EGFR Mutation | Dose (mg/kg, QD) | Tumor Regression (%) |

| LU6422 | L858R | 25 | 88 |

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway

EGFR activation triggers multiple downstream signaling cascades that regulate key cellular processes.[4] this compound inhibits the autophosphorylation of the receptor, thereby blocking these downstream signals.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Preclinical Evaluation Workflow

The preclinical evaluation of this compound follows a standardized workflow from initial screening to in vivo efficacy studies.

Caption: Experimental Workflow for Preclinical Evaluation of this compound.

Experimental Protocols

Radiometric Kinase Assay (for IC₅₀ Determination)

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate peptide by the EGFR kinase domain.

-

Materials: Recombinant human EGFR kinase domain (wild-type and mutants), [γ-³³P]ATP, kinase reaction buffer, substrate peptide.

-

Procedure:

-

Prepare a serial dilution of this compound.

-

In a 96-well plate, add the EGFR kinase, substrate peptide, and this compound at various concentrations.

-

Initiate the reaction by adding [γ-³³P]ATP.

-

Incubate at 30°C for a specified time.

-

Stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

-

Wash the plate to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the filter using a scintillation counter.

-

Calculate the percent inhibition at each concentration and determine the IC₅₀ value by non-linear regression analysis.

-

Cell Proliferation Assay (e.g., CellTiter-Glo®)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

-

Materials: Cancer cell lines (e.g., HCC827, NCI-H1975), cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound and incubate for 72 hours.

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to untreated controls and determine the IC₅₀ value.[5]

-

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit EGFR phosphorylation and downstream signaling in intact cells.

-

Materials: Cancer cell lines, cell lysis buffer, antibodies against phospho-EGFR, total EGFR, phospho-ERK, total ERK, and a loading control (e.g., β-actin).

-

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analyze the band intensities to determine the inhibition of phosphorylation.[6]

-

In Vivo Xenograft Model Study

This study evaluates the anti-tumor activity of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., nude or SCID).

-

Procedure:

-

Subcutaneously implant cancer cells (for CDX) or tumor fragments (for PDX) into the flank of the mice.[3][7]

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into vehicle control and treatment groups.

-

Administer this compound or vehicle daily by oral gavage.

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Calculate tumor growth inhibition or regression.

-

Conclusion

The preclinical data for the hypothetical compound this compound demonstrate potent and selective inhibition of EGFR kinase activity, leading to significant anti-proliferative effects in cancer cell lines harboring activating EGFR mutations and robust anti-tumor efficacy in in vivo xenograft models. These findings support the continued development of this compound as a potential therapeutic agent for the treatment of EGFR-driven cancers.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Patient‐derived xenograft models of non‐small cell lung cancer for evaluating targeted drug sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. EGFR inhibitors sensitize non–small cell lung cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

The Role of EGFR-IN-52 in Signal Transduction Pathways: A Technical Guide

Disclaimer: Information regarding a specific molecule designated "EGFR-IN-52" is not publicly available in the indexed scientific literature as of November 2025. This technical guide has been constructed based on the established principles of Epidermal Growth Factor Receptor (EGFR) signaling and the common mechanisms of action for EGFR inhibitors. The data and experimental protocols presented are representative examples for a hypothetical selective EGFR inhibitor, herein referred to as this compound, to illustrate its potential role in signal transduction.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1][2] Dysregulation of EGFR signaling is a hallmark of various malignancies, making it a prime target for therapeutic intervention. This compound is a novel, potent, and selective small-molecule inhibitor designed to target the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its downstream signaling cascades. This document provides an in-depth overview of the mechanism of action of this compound, its effects on key signal transduction pathways, and representative experimental data and protocols for its characterization.

EGFR Signal Transduction Pathways

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic tail.[3] These phosphorylated tyrosines serve as docking sites for various adaptor proteins and enzymes, initiating a cascade of intracellular signaling events. The principal pathways activated by EGFR include the RAS/RAF/MEK/ERK (MAPK), PI3K/AKT/mTOR, and JAK/STAT pathways.[1] this compound, by inhibiting the kinase activity of EGFR, prevents this initial phosphorylation step and effectively blocks the activation of these downstream pathways.

RAS/RAF/MEK/ERK (MAPK) Pathway

The MAPK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation.[2] Activation of EGFR leads to the recruitment of the Grb2/SOS complex, which in turn activates RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK, which translocates to the nucleus to regulate gene expression.

References

The Intellectual Property and Technical Landscape of Osimertinib: A Third-Generation EGFR Inhibitor

An In-depth Guide for Researchers and Drug Development Professionals

Osimertinib (formerly AZD9291), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca. It has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This technical guide provides a comprehensive overview of Osimertinib's intellectual property, mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols relevant to its characterization.

Intellectual Property and Patent Landscape

Osimertinib is protected by a robust intellectual property portfolio. The primary patent covering the compound itself is expected to expire in 2032.[1] Key patents related to Osimertinib include those covering the chemical composition of matter, pharmaceutical compositions, and methods of use for treating EGFR-mutated cancers.

The core patent family for Osimertinib revolves around the 2-(2,4,5-substituted-anilino)pyrimidine scaffold. For instance, patent US8946235B2 covers these pyrimidine compounds, while US9732058B2 further protects the specific chemical entity of Osimertinib. Pharmaceutical compositions comprising AZD9291 are detailed in patents such as US10183020B2. These patents provide a long period of market exclusivity and are granted in numerous jurisdictions worldwide.[1]

Mechanism of Action

Osimertinib is designed to selectively inhibit both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs.[2][3][4][5] It covalently binds to the cysteine residue at position 797 in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition of EGFR signaling pathways. This targeted action spares wild-type EGFR, thereby reducing the side effects commonly associated with earlier-generation inhibitors.[1][2] The inhibition of EGFR phosphorylation prevents the activation of downstream pro-survival signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, ultimately leading to tumor cell apoptosis and regression.[6][7]

Quantitative Data

Osimertinib demonstrates high potency and selectivity for mutant forms of EGFR over wild-type (WT) EGFR. The following tables summarize key quantitative data from biochemical and cellular assays.

Table 1: Biochemical Activity of Osimertinib (IC50 values)

| Target | IC50 (nM) |

| EGFR Exon 19 deletion | 12.92 |

| EGFR L858R/T790M | 11.44 |

| Wild-Type EGFR | 493.8 |

Data sourced from in vitro assays in LoVo cells.[1][6][7]

Table 2: Cellular Activity of Osimertinib in NSCLC Cell Lines (IC50 values)

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | Exon 19 deletion | 13 - 54 |

| H3255 | L858R | 13 - 54 |

| H1975 | L858R/T790M | < 15 |

| PC-9VanR | Exon 19 deletion/T790M | < 15 |

IC50 values represent the concentration required for 50% inhibition of cell proliferation or EGFR phosphorylation.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the characterization of Osimertinib.

EGFR Cellular Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit EGFR phosphorylation in a cellular context.

-

Cell Seeding: Seed 10,000 cells per well in a 384-well, black, clear-bottomed plate in the appropriate growth medium. Incubate overnight at 37°C with 5% CO2.[1][6]

-

Compound Dosing: Serially dilute the test compounds (e.g., Osimertinib) in 100% DMSO. Dose the cells using an acoustic liquid handler (e.g., Echo 555).[1][6]

-

Cell Lysis: Aspirate the medium and add 40 µL of 1x lysis buffer to each well.[1][6]

-

ELISA:

-

Coat a 384-well high-bind plate with a capture antibody for total EGFR and block with 3% BSA.[1][6]

-

Transfer 15 µL of cell lysate to the coated plate and incubate for 2 hours.[1][6]

-

Wash the plate with PBS, then add 20 µL of a detection antibody specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068). Incubate for 2 hours.[1][6]

-

Wash the plate and add 20 µL of a fluorogenic peroxidase substrate (e.g., QuantaBlu). Incubate for 1 hour.[1][6]

-

Add 20 µL of stop solution and measure the fluorescence (Excitation: 352 nm, Emission: 460 nm) using a plate reader.[1][6]

-

-

Data Analysis: Export the fluorescence data to a suitable software package for curve fitting analysis to determine the IC50 value.[1][6]

Cell Proliferation Assay (MTS Assay)

This assay measures the effect of a compound on cell viability and proliferation.

-

Cell Seeding: Seed exponentially growing cells (e.g., 2 x 10^4 cells/mL) in 100 µL per well into 96-well plates.[4]

-

Treatment: After 24 hours, treat the cells with increasing concentrations of Osimertinib.[4]

-

Incubation: Incubate the cells for 3 days.[4]

-

MTS Reagent: Add a tetrazolium-based reagent (e.g., CellTiter 96 AQueous One Solution) to each well according to the manufacturer's instructions.[4]

-

Measurement: Incubate for a specified period and then measure the absorbance at the appropriate wavelength.

-

Data Analysis: Express the relative cell viability as a percentage of the untreated control to determine the IC50 for cell proliferation.

Western Blotting for EGFR Signaling Pathway Analysis

Western blotting is used to detect changes in the protein expression and phosphorylation status of EGFR and its downstream effectors.

-

Cell Treatment and Lysis: Treat cells with the desired concentrations of Osimertinib for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against total EGFR, p-EGFR, total AKT, p-AKT, total ERK, p-ERK, and a loading control (e.g., GAPDH) overnight at 4°C.[3][9]

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation.

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of Osimertinib in a living organism.

-

Cell Implantation: Inject human NSCLC cells (e.g., 5 x 10^5 PC-9 or H1975 cells) in a suitable matrix (e.g., Matrigel) into the flank or orthotopically into the lung of immunocompromised mice (e.g., nude or C57BL/6 mice).[10]

-

Tumor Growth and Randomization: Allow the tumors to establish to a palpable size (e.g., ~200 mm³). Randomize the mice into treatment and control groups.[10]

-

Treatment Administration: Administer Osimertinib (e.g., 5 mg/kg) or vehicle control daily via oral gavage.[6][10]

-

Tumor Measurement: Measure the tumor volume regularly (e.g., every 3 days) using digital calipers.[10]

-

Euthanasia and Tissue Harvest: Euthanize the mice when the tumors reach a predetermined size or at the end of the study. Harvest the tumors for further analysis (e.g., pharmacodynamics, histology).[10]

-

Data Analysis: Plot the tumor growth curves and perform statistical analysis to evaluate the anti-tumor efficacy.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating Osimertinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osimertinib (AZD9291) increases radio-sensitivity in EGFR T790M non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Intrinsic Resistance to Osimertinib in EGFR Mutated NSCLC Cell Lines Induced by Alteration in Cell-Cycle Regulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. abmole.com [abmole.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel EGFR-Mutant Mouse Models of Lung Adenocarcinoma Reveal Adaptive Immunity Requirement for Durable Osimertinib Response - PMC [pmc.ncbi.nlm.nih.gov]

Initial Safety and Toxicity Profile of EGFR-IN-52: A Technical Overview

Disclaimer: Information regarding a specific compound designated "EGFR-IN-52" is not publicly available within the conducted search. The following guide is a synthesized overview based on general principles of EGFR inhibitor safety and toxicity, drawing parallels from known molecules targeting the epidermal growth factor receptor (EGFR) pathway. This document is intended for researchers, scientists, and drug development professionals to provide a framework for assessing a novel EGFR inhibitor.

Introduction

The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a key driver in the pathogenesis of various solid tumors, making it a well-established therapeutic target. EGFR inhibitors have demonstrated significant clinical efficacy; however, their use is often associated with a characteristic set of on-target toxicities. This technical guide outlines the anticipated initial safety and toxicity profile of a hypothetical novel EGFR inhibitor, this compound, based on the known class effects of similar agents.

Anticipated Safety and Toxicity Data

The preclinical and early clinical safety evaluation of an EGFR inhibitor like this compound would typically focus on specific organ systems known to be affected by EGFR inhibition. The following tables summarize the expected quantitative data from initial safety assessments.

Table 1: In Vitro Cytotoxicity Profile of this compound

| Cell Line | EGFR Status | IC₅₀ (nM) | Assay Method |

| A431 | Wild-Type | Data not available | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |

| HCC827 | Exon 19 Deletion | Data not available | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |

| H1975 | T790M Mutation | Data not available | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |

| Normal Human Keratinocytes | Wild-Type | Data not available | Cell Viability Assay (e.g., MTT, CellTiter-Glo) |

IC₅₀: Half-maximal inhibitory concentration. Data is hypothetical and would be determined experimentally.

Table 2: In Vivo Maximum Tolerated Dose (MTD) and Acute Toxicity of this compound in Animal Models

| Animal Model | Dosing Regimen | MTD (mg/kg) | Observed Toxicities |

| Mouse (CD-1) | Single Dose (PO/IV) | Data not available | e.g., Weight loss, skin rash, diarrhea |

| Rat (Sprague-Dawley) | 7-Day Repeated Dose (PO/IV) | Data not available | e.g., Dermatological changes, gastrointestinal distress |

MTD: Maximum Tolerated Dose. PO: Per os (oral administration). IV: Intravenous. Data is hypothetical and would be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of safety and toxicity. The following are representative protocols for key experiments.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC₅₀ values by plotting the percentage of cell viability against the log concentration of the compound.

In Vivo Acute Toxicity Study

-

Animal Model: Use healthy, young adult mice (e.g., CD-1, 6-8 weeks old), with an equal number of males and females per group.

-

Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Dose Administration: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage).

-

Observation: Monitor animals for clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), body weight, and food/water consumption for 14 days.

-

Necropsy: At the end of the study, perform a gross necropsy on all animals. Collect major organs for histopathological examination.

-

MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.

Signaling Pathways and Experimental Workflows

Visualizing the mechanism of action and experimental processes is essential for a comprehensive understanding.

Caption: EGFR Signaling Pathway and Inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for EGFR-IN-52 in Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic tail.[3] This activation triggers a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, and differentiation.[4][5] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the development and progression of various cancers.[1][4][6]

EGFR-IN-52 is a potent and selective small-molecule inhibitor of EGFR. This document provides a detailed protocol for the use of this compound in cell culture experiments to assess its biological activity. The following protocols are intended to serve as a starting point for researchers, and optimization may be necessary for specific cell lines and experimental conditions.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways. This blockade of EGFR signaling leads to the inhibition of cell proliferation and the induction of apoptosis in EGFR-dependent cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |

| A431 | Skin Carcinoma | Wild-Type (Overexpressed) | 15 |

| NCI-H1975 | Non-Small Cell Lung Cancer | L858R/T790M Mutant | 50 |

| MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | >10,000 |

| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 10 |

Note: The data presented above is representative and may vary depending on experimental conditions.

Table 2: Effect of this compound on Apoptosis in A431 Cells

| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V positive) |

| Vehicle (DMSO) | - | 5.2 |

| This compound | 10 | 25.8 |

| This compound | 50 | 48.3 |

| This compound | 100 | 72.1 |

Note: The data presented above is representative and may vary depending on experimental conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a colorimetric MTT assay.

Materials:

-

Target cancer cell lines

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound

-

DMSO (vehicle)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should be less than 0.1%.

-

Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting a dose-response curve.

Western Blot Analysis of EGFR Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.

Materials:

-

Target cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

EGF (optional, for stimulating EGFR)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours if stimulating with EGF.

-

Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 2-4 hours).

-

If applicable, stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptosis induced by this compound using flow cytometry.

Materials:

-

Target cancer cell lines

-

Complete growth medium

-

This compound

-

DMSO

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound or DMSO for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Mandatory Visualizations

Caption: EGFR Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Western Blot Analysis.

Caption: Workflow for Apoptosis Assay using Flow Cytometry.

References

- 1. EGFR (EGFR) | Abcam [abcam.com]

- 2. Toxicity Profile of New Therapies in Metastatic Urothelial Carcinoma and Its Impact on Treatment Selection [mdpi.com]

- 3. Signal transduction - Wikipedia [en.wikipedia.org]

- 4. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of membranous and cytoplasmic EGFR expression in human normal renal cortex and renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for EGFR Inhibitor: EGFR-IN-52

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. Consequently, EGFR has become a prominent target for anti-cancer drug development. EGFR-IN-52 is a novel inhibitor of EGFR designed for preclinical research to investigate its therapeutic potential and mechanism of action.

These application notes provide detailed protocols for the solubilization and preparation of this compound for in vitro assays, enabling researchers to accurately assess its biological activity. The following sections offer guidance on preparing stock solutions and performing common biochemical and cell-based assays.

Solubility and Solution Preparation

The solubility of small molecule inhibitors can vary depending on the specific compound and the solvent used. For novel compounds like this compound, it is recommended to perform initial solubility tests. Generally, EGFR inhibitors, which are often hydrophobic, exhibit good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and are sparingly soluble in aqueous solutions.[1][2]

Table 1: General Solubility of EGFR Kinase Inhibitors in Common Solvents

| Solvent | General Solubility Range | Notes |

| DMSO | 20 - 100 mg/mL | Recommended for preparing high-concentration stock solutions.[1][3] Use freshly opened DMSO as it can be hygroscopic.[4] |

| Ethanol | ~0.3 mg/mL | Lower solubility compared to DMSO.[1] |

| Dimethylformamide (DMF) | ~20 mg/mL | An alternative to DMSO for stock solutions.[1] |

| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution is not recommended. Dilute from a DMSO stock for working solutions.[1] |

| In Vivo Formulations | Variable | Often requires co-solvents like PEG300, Tween-80, or corn oil for administration.[5][6] |

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The molecular weight of this compound should be used for precise calculations.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 500 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 500 g/mol * (1000 mg / 1 g) = 5 mg

-

Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube or vial.

-

Add solvent: Add the appropriate volume of DMSO to the tube containing the compound.

-

Dissolve the compound: Vortex the solution thoroughly for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath may be applied.[4][5]

-

Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are typically stable for several months when stored properly.[4][7]

Experimental Protocols

Protocol 2: Biochemical EGFR Kinase Assay

This protocol outlines a general method for a biochemical kinase assay to determine the IC50 value of this compound using a luminescence-based kinase activity kit that measures ATP consumption.[8]

Materials:

-

Recombinant human EGFR enzyme

-

Kinase substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

ATP

-

Kinase assay buffer

-

Luminescence-based kinase activity detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Multichannel pipette

-

Plate reader with luminescence detection capabilities

Procedure:

-

Prepare inhibitor dilutions: Perform a serial dilution of the this compound DMSO stock solution to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Prepare a DMSO-only control.

-

Prepare master mix: Prepare a master mix containing the kinase assay buffer, recombinant EGFR enzyme, and the substrate.

-

Assay setup: a. To each well of the assay plate, add a small volume (e.g., 1 µL) of the serially diluted this compound or DMSO control. b. Add the enzyme/substrate master mix to each well. c. Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate kinase reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Km for EGFR.

-

Incubate: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Detect kinase activity: a. Equilibrate the kinase detection reagent to room temperature. b. Add the detection reagent to each well. This reagent will stop the kinase reaction and generate a luminescent signal inversely proportional to the amount of ATP consumed. c. Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure luminescence: Read the luminescence on a plate reader.

-

Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 3: Cell-Based EGFR Autophosphorylation Assay

This protocol describes how to assess the inhibitory effect of this compound on ligand-induced EGFR autophosphorylation in a relevant cancer cell line (e.g., A431, which overexpresses wild-type EGFR).[9]

Materials:

-

A431 cells (or other suitable cell line)

-

Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Serum-free cell culture medium

-

This compound stock solution

-

Human Epidermal Growth Factor (EGF)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE and Western blotting reagents and equipment

-

Primary antibodies: anti-phospho-EGFR (e.g., pY1068) and anti-total-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell culture and seeding: Culture A431 cells in standard conditions. Seed the cells into 6-well plates and allow them to adhere and grow to 80-90% confluency.

-

Serum starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal EGFR activity.

-

Inhibitor treatment: Prepare working dilutions of this compound in serum-free medium from the DMSO stock. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Treat the serum-starved cells with different concentrations of this compound for 1-2 hours. Include a vehicle (DMSO) control.

-

EGF stimulation: Stimulate the cells by adding EGF to a final concentration of 50-100 ng/mL for 5-10 minutes at 37°C. Include an unstimulated control well.

-

Cell lysis: a. Immediately after stimulation, place the plates on ice and aspirate the medium. b. Wash the cells once with ice-cold PBS. c. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. d. Centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant.

-

Protein quantification: Determine the protein concentration of each lysate.

-

Western blotting: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and probe with the anti-phospho-EGFR primary antibody overnight at 4°C. d. Wash the membrane and incubate with the HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.

-

Data analysis: Quantify the band intensities for phospho-EGFR and total EGFR. Normalize the phospho-EGFR signal to the total EGFR signal for each condition. Compare the signals from inhibitor-treated samples to the EGF-stimulated vehicle control to determine the extent of inhibition.

Visualizations

The following diagrams illustrate the EGFR signaling pathway and a general workflow for preparing this compound for experimental assays.

Caption: EGFR Signaling Pathway Overview.

Caption: Workflow for EGFR Inhibitor Preparation.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. EGFR-IN-58 I CAS#: I EGFR inhibitor I InvivoChem [invivochem.com]

- 7. shellchemtech.com [shellchemtech.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for EGFR-IN-52 in Glioblastoma Research

For Research Use Only

Introduction

Glioblastoma (GBM) is the most aggressive and common primary brain tumor in adults, characterized by rapid cell proliferation, diffuse infiltration, and profound resistance to therapy.[1][2] A key driver of glioblastoma pathogenesis is the aberrant signaling of the Epidermal Growth Factor Receptor (EGFR).[3][4][5] EGFR amplification is one of the most frequent genetic alterations in GBM, occurring in approximately 40-50% of cases.[3][6][7][8] This amplification, along with activating mutations (such as the common EGFRvIII variant), leads to constitutive activation of downstream signaling pathways, promoting tumor growth, survival, and invasion.[4][6]

EGFR-IN-52 is a potent and selective small molecule inhibitor of EGFR tyrosine kinase activity. These application notes provide a comprehensive overview of the use of this compound in glioblastoma research, including its mechanism of action, protocols for in vitro and in vivo studies, and expected outcomes based on preclinical research with similar EGFR inhibitors.

Mechanism of Action

This compound competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades. The primary pathways affected are the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, which are critical for cell proliferation, survival, and motility.[4][9] By blocking these pathways, this compound is expected to induce cell cycle arrest, promote apoptosis, and inhibit the invasive properties of glioblastoma cells harboring EGFR alterations.

Caption: Workflow for determining the IC50 of this compound.

Western Blot Analysis for EGFR Signaling

This protocol assesses the effect of this compound on the phosphorylation of EGFR and downstream targets like Akt and ERK.

Materials:

-

Glioblastoma cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Plate cells and allow them to grow to 70-80% confluency.

-

Treat cells with this compound at various concentrations for the desired time (e.g., 2 hours).

-

Lyse the cells and quantify protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Quantify band intensity using densitometry software.

In Vivo Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a mouse model of glioblastoma.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Glioblastoma cells (e.g., U87MG)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers

Procedure:

-

Subcutaneously inject 1-5 million glioblastoma cells mixed with Matrigel into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Logical Flow of In Vivo Xenograft Study

Caption: Logical workflow of an in vivo glioblastoma xenograft study.

Troubleshooting

| Issue | Possible Cause | Solution |

| High IC50 in EGFR-amplified cells | Compound instability | Prepare fresh drug dilutions for each experiment. |

| Cell line resistance | Verify EGFR amplification status. Consider using a different cell line. | |

| No inhibition of p-EGFR | Insufficient drug concentration or incubation time | Perform a dose-response and time-course experiment. |

| Inactive compound | Check the purity and activity of this compound. | |

| Toxicity in vivo | Off-target effects or high dosage | Reduce the dose or change the administration schedule. |

| Formulation issues | Ensure the vehicle is well-tolerated and the drug is properly solubilized. |

Conclusion

This compound is a valuable research tool for investigating the role of EGFR signaling in glioblastoma. The protocols provided herein offer a framework for characterizing its anti-cancer effects in both in vitro and in vivo models. Careful experimental design and consideration of the genetic background of the glioblastoma models used are crucial for obtaining meaningful and reproducible results.

References

- 1. Glioblastoma - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. EGFR alterations in glioblastoma play a role in antitumor immunity regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma [mdpi.com]

- 5. An Overview of EGFR Mechanisms and Their Implications in Targeted Therapies for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. EGFR-dependent mechanisms in glioblastoma: towards a better therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Amplification of the EGFR gene can be maintained and modulated by variation of EGF concentrations in in vitro models of glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Kinase Assay of EGFR-IN-52

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the inhibitory activity of EGFR-IN-52, a novel compound targeting the Epidermal Growth Factor Receptor (EGFR), using a biochemical kinase assay. The provided methodologies are adaptable for screening and characterizing other potential EGFR inhibitors.

Introduction to EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[1] Dysregulation of the EGFR signaling pathway is a common driver in the development and progression of various cancers.[2][3]

Upon ligand binding, EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain.[4][5] This autophosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways. The major signaling cascades activated by EGFR include the RAS-RAF-MEK-ERK MAPK pathway, the PI3K-AKT-mTOR pathway, and the JAK/STAT pathway.[2][4] These pathways ultimately regulate gene expression related to cell growth, survival, and proliferation.[4]

Principle of the Kinase Assay

This protocol utilizes a luminescence-based kinase assay, specifically the ADP-Glo™ Kinase Assay, to measure the activity of EGFR. This assay quantifies the amount of ADP produced during the kinase reaction.[6] The kinase reaction is terminated, and the remaining ATP is depleted. Subsequently, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light produced is directly proportional to the amount of ADP generated and, therefore, to the kinase activity.[7][8]

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| EGFR Kinase Enzyme System | Promega | V4231 |

| ADP-Glo™ Kinase Assay | Promega | V9101 |

| This compound | In-house/Custom | N/A |

| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| ATP | Sigma-Aldrich | A7699 |

| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 |

| 384-well low-volume white plates | Corning | 3572 |

| Multichannel pipettes | Various | N/A |

| Plate reader with luminescence detection | Various | N/A |

Experimental Protocol

The following protocol is designed for a 384-well plate format.

1. Reagent Preparation:

-

Kinase Buffer: Prepare the EGFR Kinase Buffer as per the manufacturer's instructions (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).[8]

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilutions of this compound: Perform serial dilutions of the this compound stock solution in 100% DMSO to create a range of concentrations for IC₅₀ determination (e.g., 10-point, 3-fold serial dilution).

-

Substrate/ATP Mix: Prepare a 2X working solution of the Poly(Glu, Tyr) substrate and ATP in the kinase buffer. The final concentration in the reaction should be optimized, but a starting point is 0.2 mg/ml for the substrate and 25 µM for ATP.[9]

-

EGFR Enzyme: Thaw the EGFR enzyme on ice and dilute it to the desired concentration in the kinase buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

2. Assay Procedure:

-

Dispense Inhibitor: Add 1 µl of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.[8]

-

Add Enzyme: Add 2 µl of the diluted EGFR enzyme to each well.[8]

-

Incubation: Mix the plate gently and incubate for 10 minutes at room temperature.

-

Initiate Kinase Reaction: Add 2 µl of the 2X Substrate/ATP mix to each well to start the kinase reaction.[8] The final reaction volume is 5 µl.

-

Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.[8]

-

Terminate Reaction: Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[8]

-

Incubation: Incubate the plate for 40 minutes at room temperature.[8]

-

ADP Detection: Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[8]

-

Incubation: Incubate the plate for 30 minutes at room temperature.[8]

-

Measure Luminescence: Read the luminescence on a plate reader.

Data Analysis and Presentation

The raw luminescence data will be used to calculate the percent inhibition of EGFR activity for each concentration of this compound. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, will be determined by fitting the data to a four-parameter logistic dose-response curve.

Calculation of Percent Inhibition:

% Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background))

Where:

-

RLU_inhibitor: Relative Luminescence Units in the presence of the inhibitor.

-

RLU_background: Relative Luminescence Units of the no-enzyme control.

-

RLU_max_activity: Relative Luminescence Units of the vehicle control (DMSO).

Data Presentation:

The results should be summarized in a clear and concise table.

| Compound | Target | Assay Type | IC₅₀ (nM) |

| This compound | EGFR | ADP-Glo™ | Experimental |

| Staurosporine | EGFR | ADP-Glo™ | Reference |

Cell-Based Assays

While biochemical assays are crucial for determining direct inhibitory activity, cell-based assays provide insights into the compound's effect in a more physiological context.[10]

Cellular Phosphorylation Assay: This assay quantifies the phosphorylation of a specific EGFR substrate within cells.[10] Cells expressing EGFR are treated with this compound, and the level of substrate phosphorylation is measured, often using an ELISA-based method.[10] A decrease in phosphorylation indicates inhibition of EGFR activity.

Cell Proliferation Assay: This assay assesses the impact of EGFR inhibition on cell viability and growth.[10] Cancer cell lines dependent on EGFR signaling are treated with this compound, and cell proliferation is measured over time using methods like MTT or CellTiter-Glo®. A reduction in cell proliferation suggests that the inhibitor is effectively blocking the pro-survival signals from EGFR.

These complementary assays provide a more comprehensive understanding of the inhibitory potential of this compound.

References

- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EGFR interactive pathway | Abcam [abcam.com]

- 4. ClinPGx [clinpgx.org]

- 5. Autophosphorylation - Wikipedia [en.wikipedia.org]

- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]

- 7. ulab360.com [ulab360.com]

- 8. promega.com.cn [promega.com.cn]

- 9. EGFR Kinase Enzyme System Application Note [promega.com]

- 10. reactionbiology.com [reactionbiology.com]

Application Notes and Protocols for Immunohistochemical Staining of EGFR and Phospho-EGFR

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the Epidermal Growth Factor Receptor (EGFR) and its phosphorylated form (pEGFR). These protocols are intended for researchers, scientists, and drug development professionals investigating the expression and activation of EGFR in formalin-fixed, paraffin-embedded (FFPE) tissues.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[1][2] This activation triggers downstream signaling cascades, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[3]

Overexpression and constitutive activation of EGFR are frequently observed in various human cancers, including those of the lung, colon, breast, and brain, making it a prominent target for cancer therapy.[4][5] Immunohistochemistry is a powerful technique to assess the expression and phosphorylation status of EGFR in tumor tissues, providing valuable insights for both research and clinical diagnostics.[4][6][7]

Signaling Pathway

The diagram below illustrates the simplified EGFR signaling pathway, highlighting key downstream cascades activated upon ligand binding and receptor phosphorylation.

Caption: Simplified EGFR signaling pathway.

Experimental Protocols

The following are detailed protocols for the immunohistochemical staining of total EGFR and phosphorylated EGFR (specifically targeting Tyr1068, a major autophosphorylation site) in FFPE tissue sections.[1][5][8]

I. Immunohistochemistry Protocol for Total EGFR

This protocol outlines the steps for detecting the total EGFR protein in FFPE tissues.

Experimental Workflow:

References

- 1. Phospho-EGF Receptor (Tyr1068) Antibody | Cell Signaling Technology [cellsignal.com]

- 2. pathnsitu.com [pathnsitu.com]

- 3. Role of epidermal growth factor receptor in acute and chronic kidney injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocare.net [biocare.net]

- 5. biocare.net [biocare.net]

- 6. EGFR Immunohistochemistry [bio-protocol.org]

- 7. Epidermal Growth Factor Receptor Immunohistochemistry: Comparison of Antibodies and Cutoff Points to Predict Benefit From Gefitinib in a Phase 3 Placebo-Controlled Study in Advanced Nonsmall-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunohistochemical analysis of phosphorylated epidermal growth factor receptor might provide a surrogate marker of EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

EGFR-IN-52 solubility issues and solutions

Disclaimer: The compound "EGFR-IN-52" is not a recognized chemical entity in publicly available databases. This guide provides generalized advice for a representative poorly soluble small-molecule Epidermal Growth Factor Receptor (EGFR) inhibitor. The provided protocols and data are illustrative and should be adapted based on the specific physicochemical properties of the compound in use.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve this compound directly in my aqueous assay buffer (e.g., PBS or cell culture medium), but it won't dissolve. Why is this happening?

A1: Most small-molecule kinase inhibitors, including many EGFR inhibitors, are highly hydrophobic and crystalline in nature. This structure makes them poorly soluble in aqueous solutions. Direct dissolution in buffers or media is often unsuccessful and can lead to the formation of micro-precipitates, which will yield inaccurate and irreproducible experimental results.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for initial stock solution preparation is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of organic molecules that are insoluble in water.[2] For best results, use fresh, high-quality DMSO, as it can absorb moisture from the air, which may reduce its solvating power.[1]

Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?

A3: The tolerance to DMSO varies significantly between cell lines, with primary cells often being more sensitive. As a general rule, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%.[3] Most cell lines can tolerate up to 1%, but this should be experimentally verified.[3] Always include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any effects of the solvent on cell viability and function.

Q4: My compound dissolves in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final aqueous solution. To resolve this, try the following:

-

Lower the Final Concentration: Your target concentration may be too high for the compound's aqueous solubility.

-

Serial Dilutions: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution from your high-concentration DMSO stock into your aqueous buffer, then add this to the final assay plate.[4]

-

Vortexing During Dilution: Add the DMSO stock drop-wise to the aqueous solution while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations that lead to precipitation.

-

Use of Pluronic F-68 or Serum: For cell-based assays, the presence of serum (FBS) can help stabilize the compound and prevent precipitation. Alternatively, a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) can be added to the buffer.

Q5: Does temperature affect the solubility of this compound?

A5: Yes, temperature can affect solubility. For many compounds, solubility increases with temperature. Gentle warming (e.g., to 37°C) and sonication in a water bath can aid in dissolving the compound in the initial solvent (like DMSO).[4][5] However, be cautious, as excessive heat can degrade the compound. Always check the compound's datasheet for thermal stability information. Note that once the solution cools to room temperature or is placed at 4°C for storage, the compound may precipitate if the solution is supersaturated.

Troubleshooting Guide

Problem: I see a precipitate or crystals in my stock solution vial after storage.

-

Possible Cause 1: Low Temperature Storage. DMSO freezes at approximately 18.5°C (64°F).[6] If you store your DMSO stock solution at 4°C or -20°C, the DMSO itself may have frozen, causing the compound to precipitate out.

-

Solution: Gently warm the vial to room temperature or in a 37°C water bath until the solution is completely clear. Vortex thoroughly to ensure the compound has redissolved before use.

-

-

Possible Cause 2: Supersaturated Solution. The initial concentration may be too high, creating an unstable supersaturated solution. The compound may crystallize out over time.

-

Solution: Prepare a new stock solution at a slightly lower concentration. If you need to use the existing stock, warm and vortex it until clear before each use, but be aware that the concentration may not be perfectly consistent.

-

-

Possible Cause 3: Water Contamination. The DMSO used may have absorbed atmospheric moisture, reducing its solvating capacity.

-

Solution: Use fresh, anhydrous, cell-culture grade DMSO to prepare new stock solutions. Store DMSO in small aliquots to minimize repeated exposure to air.

-

Problem: The compound precipitates immediately when I add it to my cell culture medium for an experiment.

-

Possible Cause 1: Exceeded Aqueous Solubility Limit. The final concentration of the inhibitor in the medium is higher than its solubility limit.

-

Solution: Reduce the final working concentration of the inhibitor. Determine the kinetic solubility of your compound in the specific medium you are using (see Protocol 3).

-

-

Possible Cause 2: Poor Dilution Technique. Adding the DMSO stock directly into the medium without sufficient mixing can create localized areas of high concentration, causing immediate precipitation.

-

Solution: Improve your dilution method. Add the DMSO stock to the medium while vortexing. Alternatively, prepare an intermediate dilution in a smaller volume of medium first, ensure it is clear, and then add it to the final culture volume.

-

-

Possible Cause 3: Salt Concentration in Buffer. High salt concentrations in buffers like PBS can decrease the solubility of hydrophobic compounds.[4]

-

Solution: If possible, test the compound's solubility in a lower-salt buffer. When making serial dilutions from a DMSO stock, consider using deionized water for the initial dilutions before the final dilution into the high-salt buffer.[4]

-

Problem: I am getting inconsistent results (e.g., variable IC50 values) in my biological assays.

-

Possible Cause: Compound Precipitation. Inconsistent precipitation of the compound across different wells or experiments is a primary cause of variability. Even if not visible, micro-precipitates can form, reducing the effective concentration of the inhibitor in solution.

-

Solution: Ensure your compound is fully solubilized in the final assay medium. Visually inspect your plates under a microscope for any signs of precipitation. Re-evaluate your stock and working solution concentrations and preparation methods. Consider running a solubility test in your final assay buffer prior to the experiment.

-

Quantitative Data Summary

The following table provides representative solubility data for a typical poorly soluble small-molecule kinase inhibitor. Note: This is illustrative data; actual values must be determined empirically for the specific compound.

| Solvent | Temperature (°C) | Maximum Solubility (Approx.) | Notes |

| DMSO | 25 | > 50 mg/mL (> 100 mM) | Preferred solvent for primary stock solutions. |

| Ethanol | 25 | ~ 2-5 mg/mL | Limited solubility; may be used for some formulations. |

| Water | 25 | < 0.01 mg/mL | Practically insoluble. |

| PBS (pH 7.4) | 25 | < 0.01 mg/mL | Practically insoluble; salts further reduce solubility. |

| Cell Culture Medium + 10% FBS | 37 | 1-10 µM | Solubility is limited but enhanced by serum proteins. |

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

-

Weigh Compound: Accurately weigh the required amount of the inhibitor powder in a sterile microcentrifuge tube or glass vial.

-

Add Solvent: Add the calculated volume of anhydrous, cell-culture grade DMSO to achieve the desired high concentration (e.g., 10, 20, or 50 mM).

-

Promote Dissolution: Vortex the solution vigorously for 1-2 minutes.

-

Gentle Warming/Sonication (Optional): If the compound does not fully dissolve, place the vial in a 37°C water bath or a sonicating water bath for 5-10 minutes.[4]

-

Visual Inspection: Visually confirm that all solid material has dissolved and the solution is clear.

-

Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles and moisture absorption. Store at -20°C or -80°C as recommended by the supplier.

Protocol 2: Preparation of Working Solutions for In Vitro Assays

-

Thaw Stock: Thaw a single aliquot of the high-concentration DMSO stock solution and bring it to room temperature.

-

Prepare Intermediate Dilution (Recommended): Perform a serial dilution. For example, dilute your 10 mM DMSO stock 1:100 in your final assay buffer (e.g., cell culture medium) to create a 100 µM intermediate solution. Add the DMSO stock to the buffer while vortexing to ensure rapid mixing.

-

Prepare Final Dilutions: Use the 100 µM intermediate solution to prepare your final experimental concentrations (e.g., 10 µM, 1 µM, 0.1 µM, etc.) in the assay plates.

-